molecular formula C20H21N3O3S B2773557 7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1207048-31-4

7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2773557
CAS No.: 1207048-31-4
M. Wt: 383.47
InChI Key: LHLLSFXPWVYIKK-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, substituted with a 4-methoxyphenyl group and a 2-oxo-2-(piperidin-1-yl)ethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-Oxo-2-(Piperidin-1-yl)ethyl Group: This step involves the reaction of the thienopyrimidine intermediate with a piperidine derivative, followed by oxidation to introduce the 2-oxo group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-(4-Methoxyphenyl)-2-oxoethoxy)-8-methyl-4-phenyl-2H-chromen-2-one
  • 7-(2-(4-Methoxyphenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one
  • 7-Methyl-5-(2-oxo-2-phenyl-ethoxy)-4-phenyl-chromen-2-one

Uniqueness

Compared to similar compounds, 7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its unique thienopyrimidine core and the presence of both 4-methoxyphenyl and 2-oxo-2-(piperidin-1-yl)ethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-26-15-7-5-14(6-8-15)16-12-27-19-18(16)21-13-23(20(19)25)11-17(24)22-9-3-2-4-10-22/h5-8,12-13H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLLSFXPWVYIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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